molecular formula C10H14N2O B1284932 3-Amino-N-(3-methylphenyl)propanamide

3-Amino-N-(3-methylphenyl)propanamide

Cat. No.: B1284932
M. Wt: 178.23 g/mol
InChI Key: LGYCNXKSYZLYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-(3-methylphenyl)propanamide is a propanamide derivative with the molecular formula C₁₀H₁₃N₂O (free base) or C₁₀H₁₅ClN₂O in its hydrochloride form (molecular weight: 214.69 g/mol) . Structurally, it features a β-alanine backbone substituted with a 3-methylphenyl group at the amide nitrogen. The compound is classified as an irritant, indicating handling precautions are necessary .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-N-(3-methylphenyl)propanamide

InChI

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)

InChI Key

LGYCNXKSYZLYBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on structural analogs with variations in the aromatic substituent or backbone functionalization. Key findings are summarized below:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituent Position/Type Key Applications/Findings References
3-Amino-N-(3-methylphenyl)propanamide 3-methylphenyl Irritant; potential intermediate in pharmaceutical synthesis
3-Amino-N-(4-methylphenyl)propanamide 4-methylphenyl Poor β-alanyl aminopeptidase substrate activity in P. aeruginosa detection assays
3-Amino-N-(3-fluorophenyl)propanamide 3-fluorophenyl Superior VOC detection limits (3-fluoroaniline) for P. aeruginosa; high enzyme activity
3-Amino-N-phenylpropanamide Phenyl (unsubstituted) Moderate enzyme activity; comparable to 3-fluorophenyl analog but lower detection limits
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) 3-methylphenyl + thiazol-oxadiazole Antimicrobial activity; melting point 134–136°C; molecular weight 375 g/mol
3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide 2-methylbenzothiazole Research chemical (97% purity); potential kinase inhibitor candidate

Key Findings:

Enzyme Substrate Activity (β-Alanyl Aminopeptidase): 3-Amino-N-(4-methylphenyl)propanamide exhibited the lowest enzyme activity (p < 0.05 vs. 3-fluorophenyl and phenyl analogs) in Pseudomonas aeruginosa detection assays. 3-Amino-N-(3-fluorophenyl)propanamide and 3-Amino-N-phenylpropanamide showed statistically equivalent enzyme activity (p = 0.3350). However, the 3-fluorophenyl derivative produced 3-fluoroaniline, which had lower detection limits (LLOD/LLOQ) via HS-SPME-GC-MS compared to aniline from the phenyl analog .

Structural Impact on Bioactivity:

  • Substituent Position: The 3-methylphenyl group (meta position) in the target compound contrasts with the 4-methylphenyl (para) analog, which demonstrated reduced enzyme affinity. This suggests para-substitution may sterically hinder enzyme-substrate interactions .
  • Electron-Withdrawing Groups: The 3-fluorophenyl derivative’s enhanced detection limits are attributed to fluorine’s electron-withdrawing effect, stabilizing the VOC product (3-fluoroaniline) and improving chromatographic sensitivity .

Antimicrobial Derivatives:

  • Compound 7c (thiazol-oxadiazole hybrid) displayed antimicrobial properties, with a melting point of 134–136°C and molecular weight 375 g/mol. Its activity likely stems from the sulfanyl and heterocyclic moieties enhancing membrane penetration .

Pharmaceutical Intermediates: Derivatives like 3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide (CAS: 1156197-42-0) are explored as kinase inhibitors, highlighting the scaffold’s versatility in drug discovery .

Table 2: Physical and Analytical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) Purity Key Analytical Methods
This compound (HCl) N/A 214.69 N/A NMR, LCMS
7c 134–136 375 >95% IR, NMR, EI-MS
3-Amino-N-(3-fluorophenyl)propanamide N/A 196.22 N/A HS-SPME-GC-MS
3-Amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide N/A 235.31 97% LCMS, NMR

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